molecular formula C9H7BrN2O B1379033 2-Bromo-5-cyclopropoxypyridine-4-carbonitrile CAS No. 1243349-09-8

2-Bromo-5-cyclopropoxypyridine-4-carbonitrile

Cat. No. B1379033
CAS RN: 1243349-09-8
M. Wt: 239.07 g/mol
InChI Key: BIGZQLXWXHEDFG-UHFFFAOYSA-N
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Description

2-Bromo-5-cyclopropoxypyridine-4-carbonitrile (BCPC) is a heterocyclic organic compound that is widely used in scientific research due to its unique properties. It has multiple applications in the field of biochemistry, physiology, and laboratory experiments. BCPC is synthetically produced and is a versatile reagent that can be used in a variety of reactions.

Scientific Research Applications

Synthesis and Antibacterial Activity

2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, a derivative of 2-Bromo-5-cyclopropoxypyridine-4-carbonitrile, has been utilized as a substrate for synthesizing new cyanopyridine derivatives, demonstrating substantial antimicrobial activity against various aerobic and anaerobic bacteria (Bogdanowicz et al., 2013).

Insecticidal Activity

Derivatives of 2-aryl-4-bromo-5-trifluoromethylpyrrole-3-carbonitriles, structurally related to 2-Bromo-5-cyclopropoxypyridine-4-carbonitrile, have been identified as a new class of insect control agents. The synthesis of these derivatives and their high insecticidal activity have been a subject of research, indicating their potential in insect management (Kuhn et al., 1994).

Microbiological Activity

2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile is also a precursor in synthesizing derivatives with significant bacteriostatic and antituberculosis activity. The transformation of this compound has led to the creation of derivatives that exhibit notable biological activity, highlighting its potential in developing new antimicrobial agents (Miszke et al., 2008).

Vibrational Spectroscopy and DFT Calculations

In a study focusing on vibrational spectroscopy and DFT calculation, the vibrational spectra of a related compound, 2-amino-7-bromo-5-oxo-[1]benzopyrano [2,3-b]pyridine-3 carbonitrile, were recorded and analyzed. This research provides insights into the structural parameters, vibrational frequencies, and other molecular properties of similar compounds, contributing to the understanding of their molecular behavior (Premkumar et al., 2015).

properties

IUPAC Name

2-bromo-5-cyclopropyloxypyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-9-3-6(4-11)8(5-12-9)13-7-1-2-7/h3,5,7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGZQLXWXHEDFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CN=C(C=C2C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-cyclopropoxypyridine-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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